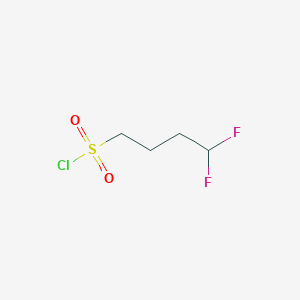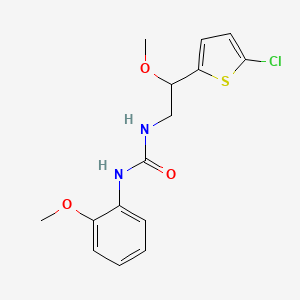![molecular formula C14H14ClN3O4S B2559228 methyl N-[3-(6-chloro-5-methylpyridine-3-sulfonamido)phenyl]carbamate CAS No. 1795507-02-6](/img/structure/B2559228.png)
methyl N-[3-(6-chloro-5-methylpyridine-3-sulfonamido)phenyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl N-[3-(6-chloro-5-methylpyridine-3-sulfonamido)phenyl]carbamate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a sulfonamide-based compound that has been synthesized through a specific method, and its mechanism of action and physiological effects have been studied in detail.
Mechanism of Action
The mechanism of action of methyl N-[3-(6-chloro-5-methylpyridine-3-sulfonamido)phenyl]carbamate involves the inhibition of specific enzymes and proteins in the body. It has been found to inhibit the activity of carbonic anhydrase enzymes, which play a role in the regulation of acid-base balance in the body. It has also been found to inhibit the activity of matrix metalloproteinases, which play a role in the breakdown of extracellular matrix proteins.
Biochemical and Physiological Effects:
The biochemical and physiological effects of methyl N-[3-(6-chloro-5-methylpyridine-3-sulfonamido)phenyl]carbamate have been studied in detail. It has been found to have anti-inflammatory properties, as it inhibits the activity of matrix metalloproteinases. It has also been found to have antimicrobial properties, making it a potential candidate for the development of new antibiotics. Additionally, methyl N-[3-(6-chloro-5-methylpyridine-3-sulfonamido)phenyl]carbamate has been found to inhibit the growth of cancer cells, making it a potential candidate for the development of new cancer treatments.
Advantages and Limitations for Lab Experiments
The advantages of using methyl N-[3-(6-chloro-5-methylpyridine-3-sulfonamido)phenyl]carbamate in lab experiments include its antimicrobial and anti-inflammatory properties, as well as its potential use in cancer treatment. However, limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Future Directions
For the study of methyl N-[3-(6-chloro-5-methylpyridine-3-sulfonamido)phenyl]carbamate include further research into its potential applications in the development of new antibiotics and cancer treatments. Additionally, further research is needed to fully understand its mechanism of action and potential side effects. Finally, the development of new synthesis methods for methyl N-[3-(6-chloro-5-methylpyridine-3-sulfonamido)phenyl]carbamate may lead to the development of new and more effective compounds.
Synthesis Methods
Methyl N-[3-(6-chloro-5-methylpyridine-3-sulfonamido)phenyl]carbamate is synthesized through a multi-step process involving the reaction of various chemical compounds. The synthesis method involves the reaction of 6-chloro-5-methylpyridine-3-sulfonyl chloride with 3-aminophenylcarbamate in the presence of a base. The resulting intermediate product is then treated with methylamine to obtain the final product, methyl N-[3-(6-chloro-5-methylpyridine-3-sulfonamido)phenyl]carbamate.
Scientific Research Applications
Methyl N-[3-(6-chloro-5-methylpyridine-3-sulfonamido)phenyl]carbamate has been extensively studied for its potential applications in scientific research. It has been found to have antimicrobial properties, making it a potential candidate for the development of new antibiotics. It has also been studied for its potential use in cancer treatment, as it has been found to inhibit the growth of cancer cells. Additionally, methyl N-[3-(6-chloro-5-methylpyridine-3-sulfonamido)phenyl]carbamate has been studied for its potential use in the treatment of inflammatory diseases.
properties
IUPAC Name |
methyl N-[3-[(6-chloro-5-methylpyridin-3-yl)sulfonylamino]phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O4S/c1-9-6-12(8-16-13(9)15)23(20,21)18-11-5-3-4-10(7-11)17-14(19)22-2/h3-8,18H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVISQBVYHRXYJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1Cl)S(=O)(=O)NC2=CC=CC(=C2)NC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl N-[3-(6-chloro-5-methylpyridine-3-sulfonamido)phenyl]carbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-bromo-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide](/img/structure/B2559149.png)
![4-((benzo[c][1,2,5]thiadiazole-4-sulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B2559150.png)
![2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2559152.png)


![N-(4-chloro-2-methoxy-5-methylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2559160.png)

![2,4-Dimethyl-5-[[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B2559164.png)
![4-[6-(Trifluoromethoxy)-3,4-dihydro-2H-quinoline-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2559166.png)
![N-({1-[3-(2-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}methyl)-N-methylacetamide](/img/structure/B2559167.png)
![1-{Thieno[2,3-d]pyrimidin-4-yl}pyrrolidine-2-carboxylic acid](/img/structure/B2559168.png)